N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-24(14-25,15-8-9-15)27-21(29)13-33-23-26-18-7-5-4-6-17(18)22(30)28(23)16-10-11-19(31-2)20(12-16)32-3/h4-7,10-12,15H,8-9,13H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAAQGNIQVOVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, mechanism of action, and relevant case studies.
The compound is characterized by the following structural features:
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.44 g/mol
- CAS Number : 871224-81-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The common synthetic route includes:
- Formation of Intermediate : The reaction of 1-cyano-1-cyclopropylethylamine with 3,4-dimethoxybenzaldehyde.
- Final Product Formation : Subsequent reactions with methylamine and acetic anhydride yield the target compound.
Biological Activity
This compound has been studied for various biological activities:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, particularly through the modulation of key signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes, including:
- Cyclooxygenase (COX) : Inhibitors of COX are crucial in managing inflammation and pain.
- Janus Kinase (JAK) : JAK inhibitors are significant in treating various autoimmune diseases.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The cyano group can form hydrogen bonds with active site residues of target enzymes, enhancing binding affinity.
- Structural Modulation : The cyclopropyl and dimethoxyphenyl groups contribute to the overall pharmacophore, influencing the compound's specificity and efficacy.
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various quinazoline derivatives. This compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent activity compared to standard chemotherapeutics.
Study 2: COX Inhibition
In another investigation focusing on COX inhibitors, this compound was found to significantly reduce COX-2 activity in vitro. The structure-activity relationship (SAR) analysis suggested that modifications to the dimethoxyphenyl group could enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with alternative aryl substituents:
Key Insights :
Variations in the Acetamide Side Chain
The 1-cyano-1-cyclopropylethyl group on the acetamide nitrogen contrasts with other nitrogen substituents:
Key Insights :
- The cyano group may increase metabolic stability but reduce membrane permeability.
Crystallographic and Conformational Analysis
- The title compound’s 3,4-dimethoxyphenyl group likely induces a twisted conformation relative to the quinazolinone core, as seen in analogs with dichlorophenyl substituents (e.g., 61.8° dihedral angle in ) .
- Crystallographic data for dimethoxyphenyl-containing compounds (e.g., ) show monoclinic packing (space group P21/c), with hydrogen-bonded dimers influencing stability .
Research Implications
- Thiazole analogs () highlight antimicrobial applications .
- Synthetic Utility : The sulfanylacetamide moiety allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
